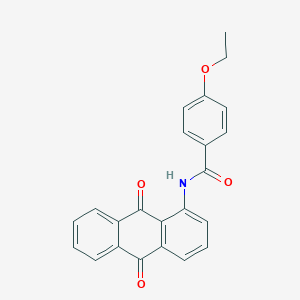

![molecular formula C22H15N3O2 B184881 4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid CAS No. 158014-74-5](/img/structure/B184881.png)

4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid

Descripción general

Descripción

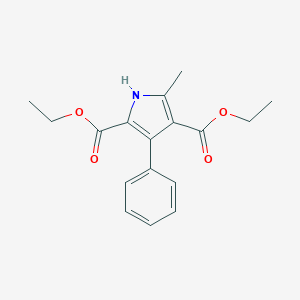

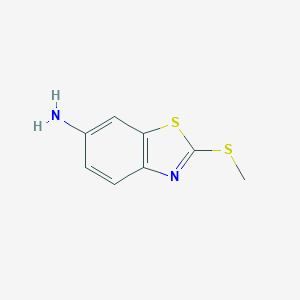

“4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid” is a compound that consists of a benzoic acid group attached to a terpyridine group . Terpyridine is a heterocyclic compound consisting of a pyridine ring fused with two other pyridine rings . Benzoic acid is a simple aromatic carboxylic acid which is a colorless crystalline solid and a member of the carboxylic acids family .

Synthesis Analysis

The synthesis of terpyridine derivatives often involves the condensation reaction of the corresponding triketone precursor with ammonium acetate . Benzoic acid can be produced synthetically via the partial oxidation of toluene with oxygen, catalyzed by manganese or cobalt naphthenates . Another method involves reacting tri-chlorotoluene with calcium hydroxide in the presence of water, and treating the calcium benzoate product with hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzoic acid group attached to a terpyridine group . The benzoic acid group consists of a benzene ring attached to a carboxyl group, and the terpyridine group consists of a pyridine ring fused with two other pyridine rings .Chemical Reactions Analysis

The primary reactions of benzoic acid involve its carboxyl group and can occur at the aromatic ring . In the presence of a strong base, benzoic acid can lose a proton from the carboxyl group to form a carboxylate anion . The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Benzoic acid is a colorless crystalline solid with a faintly pleasant odor . It has a melting point of 122°C and is sparingly soluble in cold water but soluble in hot water, ether, benzene, and alcohol . The acid dissociation constant (pKa) of benzoic acid corresponds to 4.2 .Aplicaciones Científicas De Investigación

Food Industry

4-Hydroxybenzoic acid, a compound structurally similar to the one , has potential biotechnological applications in the food industry . It has emerged as a promising intermediate for several value-added bioproducts .

Cosmetics

The compound is also used in the cosmetics industry . Its derivatives are known for their antimicrobial properties, making them useful in products that require preservation against bacteria and fungi .

Pharmaceuticals

In the pharmaceutical industry, 4-Hydroxybenzoic acid and its derivatives have been used in the synthesis of various drugs . For instance, it has been used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .

Fungicides

4-Hydroxybenzoic acid has applications in the production of fungicides . Its antifungal properties make it effective for treating diseases like ringworm and athlete’s foot .

Medicine

In medicine, it has been employed as a mild skin antiseptic and astringent . As bismuth subgallate, it tends to shrink mucous membranes and raw surfaces and to dry up secretions .

Agriculture

In agriculture, benzoic acid derivatives have been found to influence the composition and structure of soil microbial communities . This can affect the metabolome of crops through key functional strains, ultimately leading to the inhibition of growth, development, and quality of leaves .

Biotechnology

In biotechnology, synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-Hydroxybenzoic acid to address the increasing demand for high-value bioproducts .

Chemical Industry

In the chemical industry, 4-Hydroxybenzoic acid is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

Mecanismo De Acción

Target of Action

It has been used as a ligand in the synthesis of metal ion complexes, suggesting that it may interact with metal ions in biological systems .

Mode of Action

It’s known that the compound can form complexes with metal ions, which suggests that it may interact with its targets through coordination chemistry . The compound’s interaction with its targets could potentially lead to changes in the targets’ structure or function, but more research is needed to confirm this.

Biochemical Pathways

The compound’s ability to form complexes with metal ions suggests that it may be involved in pathways related to metal ion homeostasis or signaling .

Result of Action

Its ability to form complexes with metal ions suggests that it may influence processes that are regulated by these ions .

Safety and Hazards

Benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (repeated exposure) with the target organ being the lungs . It is also harmful if inhaled, causing respiratory tract irritation .

Propiedades

IUPAC Name |

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2/c26-22(27)16-9-7-15(8-10-16)17-13-20(18-5-1-3-11-23-18)25-21(14-17)19-6-2-4-12-24-19/h1-14H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRRPKJKACRJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579265 | |

| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid | |

CAS RN |

158014-74-5 | |

| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the compound contribute to the detection of specific analytes like V2O74- and Fe3+ in the context of fluorescent probes?

A1: The compound acts as a key building block for constructing a zinc-based coordination polymer, specifically [Zn(tpba)(bqdc)0.5]n, where "tpba" represents the compound in question []. This coordination polymer exhibits fluorescence, meaning it emits light upon excitation. The presence of specific analytes like V2O74- and Fe3+ interacts with the coordination polymer, causing changes in its fluorescence intensity. These changes serve as a signal for the detection of these analytes. The compound's terpyridine moiety likely facilitates the coordination with the zinc ion, while its carboxylic acid group may offer additional binding sites for the analytes or contribute to the overall structural framework of the probe. []

Q2: Beyond sensing applications, are there other potential uses for coordination polymers incorporating this compound?

A2: While the provided research highlights the compound's role in sensing applications, coordination polymers, in general, hold promise in diverse fields. Research suggests that Zn(II)-based coordination polymers, similar to the one formed with this compound, could exhibit activity in regulating anticoagulant factors, potentially offering new avenues for addressing postpartum hemorrhage []. Further research is needed to explore the specific properties and applications of coordination polymers containing 4-(2,2';6',2''-Terpyridin)-4'-yl)benzoic acid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

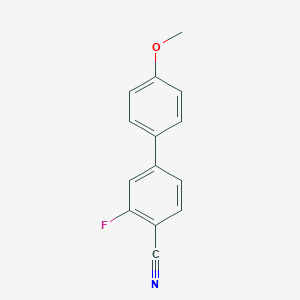

![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)

![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)